![molecular formula C10H13N3 B1479894 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098051-92-2](/img/structure/B1479894.png)

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

概要

説明

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary greatly depending on its specific structure and the presence of any functional groups or substituents .

科学的研究の応用

Antimicrobial Activity

“1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole” derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown significant growth inhibitory activity against various microbial strains. The compound’s interaction with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme suggests potential as an antimicrobial agent .

Antioxidant Properties

These derivatives also exhibit antioxidant properties, as demonstrated by DPPH free radical-scavenging assays. Their remarkable activity compared to standard antioxidants indicates their potential in oxidative stress-related conditions .

Antiviral Applications

Molecular docking studies have shown that these compounds have binding affinities with COVID-19 main protease, suggesting that they could be potent inhibitors for the novel SARS-CoV-2 virus. This opens up avenues for the discovery of new antiviral drug candidates .

Anti-inflammatory and Analgesic Effects

Pyrazole compounds, including “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole”, are known to possess anti-inflammatory and analgesic activities. This makes them valuable for the development of new treatments for inflammatory diseases .

Anticancer Activity

The synthesized pyrazole derivatives have been studied for their anticancer activities. They have shown the ability to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Agrochemical Applications

Due to their biological activities, these compounds have applications in agrochemistry. They can be used to develop new pesticides and herbicides, contributing to the protection of crops from various pests and diseases .

作用機序

While the mechanism of action can vary greatly depending on the specific compound and its intended use, pyrazoles often exhibit their effects through interactions with biological targets. For example, some pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound will depend on its specific structure and properties. As an example, the safety data sheet for a related compound, Pyrazole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

将来の方向性

The field of pyrazole research is continually evolving, with new synthetic methods and applications being developed. Recent advancements include the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis .

特性

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-9(3-1)8-12-6-7-13-10(12)4-5-11-13/h4-7,9H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNUCCXCMOGZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479816.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)

![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

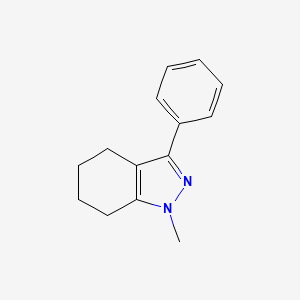

![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

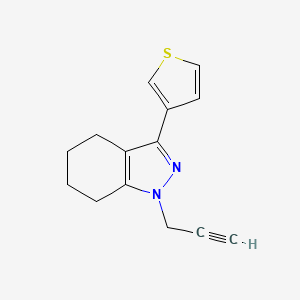

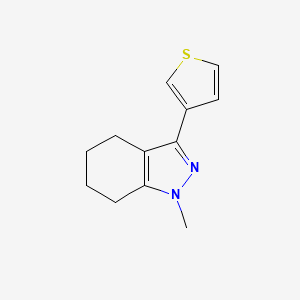

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)

![2-(3-(piperidin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479831.png)